
PF 04449613
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:
- Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
This suggests that the compound may serve as a lead for developing novel anticancer agents.
Potential for Other Biological Activities
Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.
Case Study: Synthesis and Evaluation
A detailed synthesis of analogs of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one was conducted to evaluate their biological activities:
- Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.
- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1a | HepG2 | 5.00 |
Compound 1b | MCF-7 | 1.74 |
Compound 1c | PC-3 | 10.00 |
This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.
Mecanismo De Acción
PF 04449613 ejerce sus efectos inhibiendo selectivamente la PDE9A, una enzima responsable de la hidrólisis del cGMP. Al inhibir la PDE9A, this compound aumenta los niveles de cGMP en el cerebro, lo que lleva a una señalización mejorada a través de vías dependientes de cGMP. Esto da como resultado varios efectos fisiológicos, incluida una mejor plasticidad neuronal y función cognitiva . Los objetivos moleculares y las vías involucradas en la acción de this compound incluyen la vía de la proteína quinasa dependiente de cGMP (PKG) y la regulación de los niveles intracelulares de calcio.
Análisis Bioquímico
Biochemical Properties
PF 04449613 interacts with the enzyme PDE9A, inhibiting its activity . This interaction is highly selective, with this compound displaying more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated .
Cellular Effects
This compound has been shown to effectively increase cGMP levels in the brain of mice . It influences cell function by modulating cell signaling pathways related to cGMP .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting PDE9A, an enzyme that hydrolyzes cGMP . This results in increased levels of cGMP in the brain, which can have various effects on neuronal function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE9A, which is responsible for hydrolyzing cGMP .
Métodos De Preparación
La síntesis de PF 04449613 implica varios pasos clave:
Formación del núcleo de pirazolo[3,4-d]pirimidin-4-ona: Esto se logra a través de una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo fenoxiacetidinilo: Este paso implica la reacción del núcleo de pirazolo[3,4-d]pirimidin-4-ona con un derivado de fenoxiacetidinilo bajo condiciones específicas.
Adición del grupo tetrahidro-2H-piran-4-ilo:
Los métodos de producción industrial para this compound generalmente implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para lograr el resultado deseado.
Análisis De Reacciones Químicas
PF 04449613 se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados de this compound.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound, lo que podría conducir a nuevos derivados con diferentes propiedades.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
PF 04449613 es único en su alta selectividad para la PDE9A en comparación con otros inhibidores de fosfodiesterasa. Los compuestos similares incluyen:
PF 04447943: Otro inhibidor selectivo de la PDE9A con propiedades similares pero con una estructura química diferente.
PF 05085727: Un inhibidor de la PDE9A con propiedades farmacocinéticas distintas.
PF 4191834: Un compuesto con una selectividad más amplia para múltiples isoformas de fosfodiesterasa.
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con la PDE9A y las posibles aplicaciones terapéuticas.
Actividad Biológica
The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O2 with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:
- IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .
The mechanisms through which this compound exerts its antitumor effects include:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.
Anti-inflammatory Activity
Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:
- Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:
Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 (Lung Cancer) | 2.24 | Apoptosis induction |
Doxorubicin | A549 (Lung Cancer) | 9.20 | DNA intercalation |
Novel Analog 1 | MCF-7 (Breast Cancer) | 1.74 | Cell cycle arrest |
Novel Analog 2 | HepG2 (Liver Cancer) | 5.00 | Apoptosis induction |
Case Studies
Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:
- Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .
- Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .
Propiedades
IUPAC Name |
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBANDDJQJAZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?
A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].
Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?
A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.